molecular formula C7H10ClN3O2 B13473492 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13473492
M. Wt: 203.62 g/mol
InChI Key: DIUSLAJHBKNIJM-UHFFFAOYSA-N
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Description

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated pyrazole is reacted with methylamine to introduce the methylamino group.

    Carboxylation: Finally, the compound is carboxylated to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions could target the pyrazole ring or the carboxylic acid group.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could result in various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1h-pyrazol-1-yl)propanoic acid: Lacks the methylamino group.

    3-(1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Lacks the chlorine atom.

    3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Substitutes chlorine with bromine.

Uniqueness

The presence of both the chlorine atom and the methylamino group in 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-9-6(7(12)13)4-11-3-5(8)2-10-11/h2-3,6,9H,4H2,1H3,(H,12,13)

InChI Key

DIUSLAJHBKNIJM-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Cl)C(=O)O

Origin of Product

United States

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